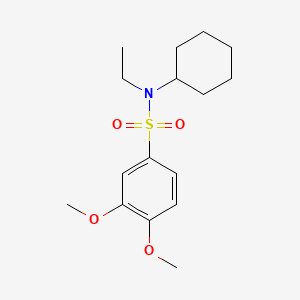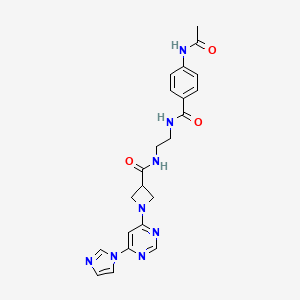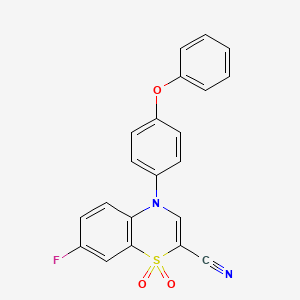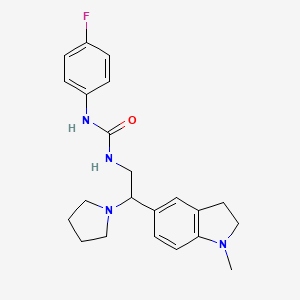
1-(4-Fluorophenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C22H27FN4O and its molecular weight is 382.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonist Properties
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3 has been identified as a high affinity, orally active neurokinin-1 (h-NK(1)) receptor antagonist. This compound is particularly effective in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Synthesis and Stereochemical Determination in Medicinal Chemistry
The compound has been involved in the synthesis and stereochemical determination of active metabolites in potent PI3 kinase inhibitors, highlighting its role in the development of cancer therapeutics (Chen et al., 2010).
Corrosion Inhibition
Mannich bases derived from this compound have been studied as corrosion inhibitors for mild steel in hydrochloric acid solutions. These studies are significant in industrial applications, particularly in the prevention of metal corrosion (Jeeva et al., 2015).
Inhibition of Enzymes
The compound plays a role in the inhibition of acetylcholinesterase and butyrylcholinesterase, indicating potential applications in the treatment of diseases like Alzheimer’s (Pejchal et al., 2011).
Pharmacokinetics and Metabolism
In the context of pharmacokinetics and metabolism, the compound has been studied for its metabolic biotransformation, which is crucial for understanding the drug development process and ensuring safety and efficacy in medications (Sang et al., 2016).
Serotonin Receptor Antagonism
Studies have also explored its role as a serotonin receptor antagonist, which is relevant in neurological and psychiatric research, especially in understanding and treating conditions related to serotonin dysregulation (Millan et al., 1997).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O/c1-26-13-10-17-14-16(4-9-20(17)26)21(27-11-2-3-12-27)15-24-22(28)25-19-7-5-18(23)6-8-19/h4-9,14,21H,2-3,10-13,15H2,1H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJOLJUDGSFVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=C(C=C3)F)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
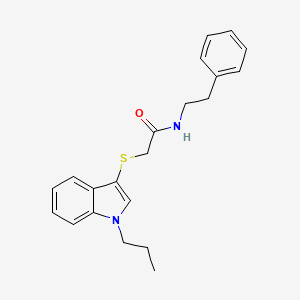
![[(4-Phenylbutan-2-yl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2802900.png)
![(E)-4-(Dimethylamino)-N-[1-(1H-imidazol-5-yl)-3-phenylpropan-2-yl]but-2-enamide](/img/structure/B2802902.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2802904.png)
![3-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide](/img/structure/B2802905.png)
![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2802906.png)
![4-(benzyloxy)-2-chloro-N-[(ethylcarbamoyl)amino]benzamide](/img/structure/B2802907.png)

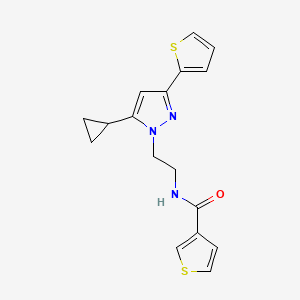
![3-(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B2802912.png)
![1-[4-(4-Propan-2-ylpyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2802914.png)
